Ethyl 4-(4-nitrophthalimidomethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is a complex organic compound that belongs to the class of benzoate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrophthalic acid with ethanol in the presence of a catalyst to form ethyl 4-nitrophthalate. This intermediate is then reacted with 4-aminomethylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of advanced reactors and automation can enhance the efficiency of the process, ensuring consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: 4-(4-aminophthalimidomethylamino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(4-nitrophthalimidomethylamino)benzoic acid and ethanol
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate involves its interaction with specific molecular targets. The nitrophthalimide group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group allows for hydrolysis, releasing active metabolites that can exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-butylaminobenzoate: Used in chemical synthesis and as an intermediate in pharmaceutical production .
Uniqueness
Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is unique due to the presence of the nitrophthalimide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoate esters that lack this functional group .
Eigenschaften
Molekularformel |
C18H15N3O6 |
---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
ethyl 4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H15N3O6/c1-2-27-18(24)11-3-5-12(6-4-11)19-10-20-16(22)14-8-7-13(21(25)26)9-15(14)17(20)23/h3-9,19H,2,10H2,1H3 |
InChI-Schlüssel |
ONXFUVWVTDMVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.